1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride
CAS No.: 175028-40-7
Cat. No.: VC3958930
Molecular Formula: C10H9ClN4
Molecular Weight: 220.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175028-40-7 |
|---|---|
| Molecular Formula | C10H9ClN4 |
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;/h1-6H,(H2,11,13);1H |
| Standard InChI Key | DSPLNNJIMIPTPE-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl |
| Canonical SMILES | C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl |
Introduction
The compound 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride is a complex organic molecule belonging to the class of triazatricyclo compounds. These compounds are characterized by their intricate tricyclic structures and the presence of nitrogen atoms within their frameworks. The specific compound is notable for its unique chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of compounds within this class typically involves multi-step organic reactions. Common methods include the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst like sodium bisulfate. The choice of solvents and catalysts plays a crucial role in determining the efficiency and selectivity of the synthesis.
Biological Activities and Applications
Compounds related to 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride exhibit various biological activities, making them potential candidates for therapeutic applications. These activities include interactions with specific molecular targets within biological systems, which can be crucial for understanding their potential use in clinical settings.
Comparison with Similar Compounds
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume